![molecular formula C16H21BrO3 B14585989 1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one CAS No. 61270-23-3](/img/structure/B14585989.png)
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a bromopentyl group, a hydroxy group, and a prop-2-en-1-yl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one typically involves multiple steps, including the bromination of pentanol, the formation of an ether linkage, and the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopentyl group can be reduced to a pentyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The bromopentyl group may interact with cellular receptors or enzymes, leading to changes in cellular function. The hydroxy and prop-2-en-1-yl groups may also contribute to its biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one can be compared with similar compounds such as:
1-{4-[(5-Chloropentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(methyl)phenyl}ethan-1-one: Similar structure but with a methyl group instead of the prop-2-en-1-yl group
Propriétés
Numéro CAS |
61270-23-3 |
|---|---|
Formule moléculaire |
C16H21BrO3 |
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
1-[4-(5-bromopentoxy)-2-hydroxy-3-prop-2-enylphenyl]ethanone |
InChI |
InChI=1S/C16H21BrO3/c1-3-7-14-15(20-11-6-4-5-10-17)9-8-13(12(2)18)16(14)19/h3,8-9,19H,1,4-7,10-11H2,2H3 |
Clé InChI |
SLUCAPBXDIZHDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OCCCCCBr)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




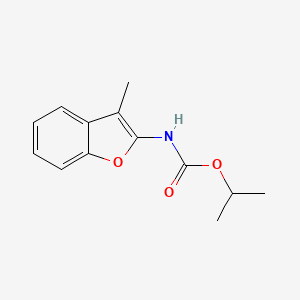
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
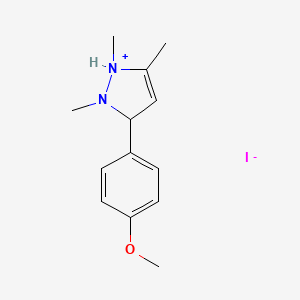
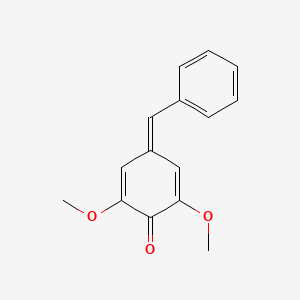

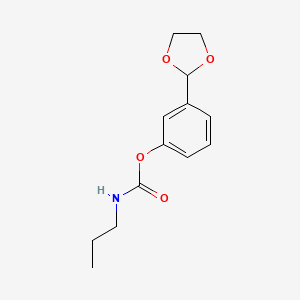

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
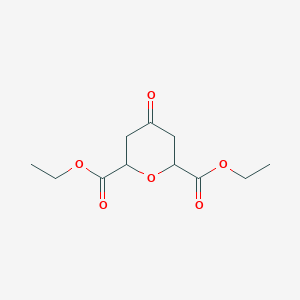
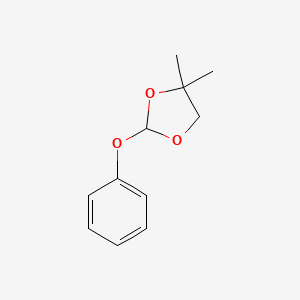

![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
